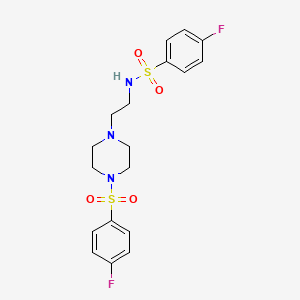
4-Fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324631 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form a piperazine derivative.
Coupling Reaction: The piperazine derivative is then coupled with 4-fluorobenzenesulfonyl chloride under specific conditions to form the final product, WAY-324631.
Industrial Production Methods
Industrial production of WAY-324631 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as supercritical fluid crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
WAY-324631 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with WAY-324631.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
WAY-324631 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: WAY-324631 is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of WAY-324631 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
WAY-100635: Another piperazine derivative with similar structural features.
WAY-161503: A compound with comparable biological activities.
WAY-267464: Shares similar chemical properties and applications.
Uniqueness
WAY-324631 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21F2N3O4S2 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
4-fluoro-N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21F2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |
Clé InChI |
HVGGIAZQJKRLNU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B10816097.png)
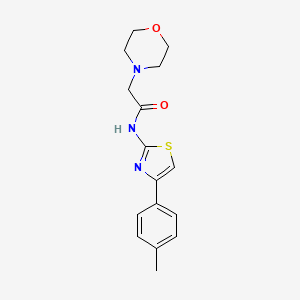

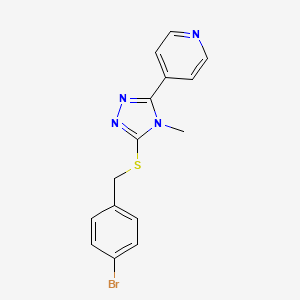
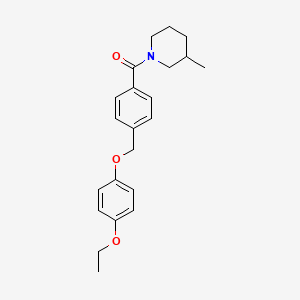
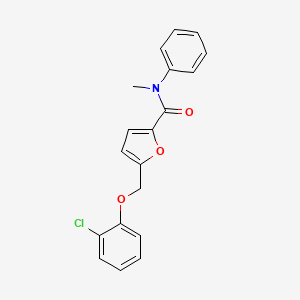
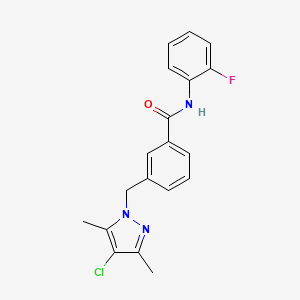
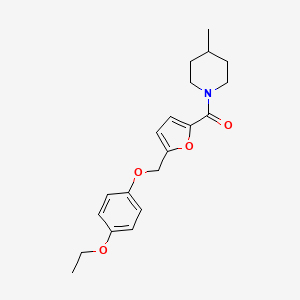
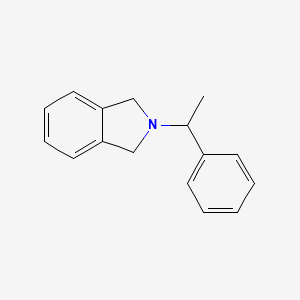
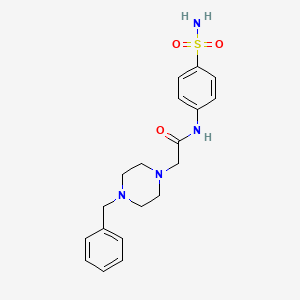
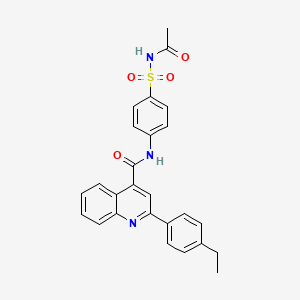
![(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B10816187.png)
![2-Amino-4-(2,4-dimethoxyphenyl)-8-[(2,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile](/img/structure/B10816195.png)